molecular formula C14H10ClNO B017893 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one CAS No. 31251-41-9

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

Cat. No. B017893
CAS RN: 31251-41-9
M. Wt: 243.69 g/mol
InChI Key: WMQNOYVVLMIZDV-UHFFFAOYSA-N
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Patent
US06372909B1

Procedure details

A mixture of trifluroromethanesulfonic acid (63.2 ml; 0.71 mol) and phosphorus oxychloride (66.4 ml; 0.71 mol) in chlorobenzene (400 ml) was stirred for ½ hour at room temperature. A solution of N-phenyl-3-[2-(3-chlorophenyl)ethyl]-2-pyridine carboxamide 4 (120 g; 0.36 mol) in chlorobenzene (240 ml) was added. The mixture was heated at 110° C. for 18 hours followed by cooling to 50° C. Water (400 ml) was added and the biphasic mixture heated to 80° C. for ½ hour. The mixture was cooled to room temperature, stirred vigorously for 10 minutes, then allowed to stand for 10 minutes. The product was removed by filtration and partitioned between water (300 ml) and toluene (500 ml). The pH of the aqueous phase was adjusted to 10 with 10M NaOH solution. 100 ml of the organic phase was removed by distillation under reduced pressure. Charcoal (5.5 g) was added and the mixture filtered through a pad of celite. The solution was concentrated under vacuum to 300 ml and 150 ml of hexane was added. The mixture was cooled to 0-10° C. for 1 hour with stirring prior to filtration. The product was washed with 100 ml of chilled toluene and then air-dried for several hours. Yield=44.1 g (50.8%)
Quantity
66.4 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
N-phenyl-3-[2-(3-chlorophenyl)ethyl]-2-pyridine carboxamide
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.C1(N[C:13]([C:15]2[C:20]([CH2:21][CH2:22][C:23]3[CH:28]=[CH:27][CH:26]=[C:25]([Cl:29])[CH:24]=3)=[CH:19][CH:18]=[CH:17][N:16]=2)=[O:14])C=CC=CC=1.O>ClC1C=CC=CC=1>[Cl:29][C:25]1[CH:26]=[CH:27][C:28]2[C:13](=[O:14])[C:15]3=[N:16][CH:17]=[CH:18][CH:19]=[C:20]3[CH2:21][CH2:22][C:23]=2[CH:24]=1

Inputs

Step One
Name
Quantity
66.4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
N-phenyl-3-[2-(3-chlorophenyl)ethyl]-2-pyridine carboxamide
Quantity
120 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=O)C1=NC=CC=C1CCC1=CC(=CC=C1)Cl
Name
Quantity
240 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for ½ hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 110° C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to 50° C
TEMPERATURE
Type
TEMPERATURE
Details
the biphasic mixture heated to 80° C. for ½ hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred vigorously for 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
to stand for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The product was removed by filtration
CUSTOM
Type
CUSTOM
Details
partitioned between water (300 ml) and toluene (500 ml)
CUSTOM
Type
CUSTOM
Details
100 ml of the organic phase was removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
Charcoal (5.5 g) was added
FILTRATION
Type
FILTRATION
Details
the mixture filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under vacuum to 300 ml and 150 ml of hexane
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0-10° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
to filtration
WASH
Type
WASH
Details
The product was washed with 100 ml of chilled toluene
CUSTOM
Type
CUSTOM
Details
air-dried for several hours

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
ClC=1C=CC2=C(CCC=3C(=NC=CC3)C2=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.